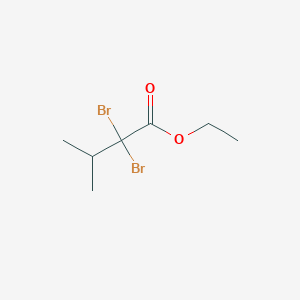
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester is an organic compound with the molecular formula C7H12Br2O2 It is a derivative of butanoic acid, where the hydrogen atoms at the 2 and 3 positions are replaced by bromine atoms, and the carboxylic acid group is esterified with ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester typically involves the bromination of 3-methylbutanoic acid followed by esterification with ethanol. The bromination reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The esterification step is typically catalyzed by sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to the corresponding butanoic acid derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Substitution: Formation of 2,2-dihydroxy-3-methylbutanoic acid or 2,2-diamino-3-methylbutanoic acid.
Reduction: Formation of 3-methylbutanoic acid.
Hydrolysis: Formation of 2,2-dibromo-3-methylbutanoic acid and ethanol.
Applications De Recherche Scientifique
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester has several applications in scientific research:
Biology: Studied for its potential antimicrobial properties due to the presence of bromine atoms.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced biological activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic compounds.
Mécanisme D'action
The mechanism of action of butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester involves the interaction of its bromine atoms with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzymatic activity and disruption of cellular processes. The ester group can also undergo hydrolysis, releasing butanoic acid derivatives that may further interact with cellular targets.
Comparaison Avec Des Composés Similaires
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester can be compared with other similar compounds such as:
Butanoic acid, 2,3-dibromo-, ethyl ester: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.
Butanoic acid, 2-methyl-, ethyl ester: Lacks bromine atoms, resulting in different chemical properties and uses.
Butanoic acid, 3-methyl-, ethyl ester: Similar ester group but different substitution pattern on the carbon chain.
Propriétés
Numéro CAS |
404392-16-1 |
|---|---|
Formule moléculaire |
C7H12Br2O2 |
Poids moléculaire |
287.98 g/mol |
Nom IUPAC |
ethyl 2,2-dibromo-3-methylbutanoate |
InChI |
InChI=1S/C7H12Br2O2/c1-4-11-6(10)7(8,9)5(2)3/h5H,4H2,1-3H3 |
Clé InChI |
PNEWKVGPQWYFPZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C)C)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


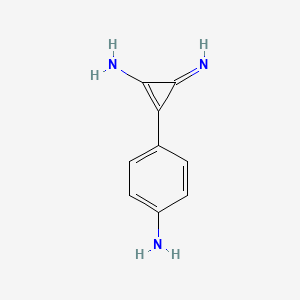
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
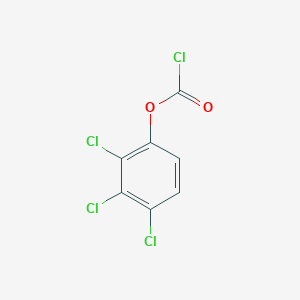
![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
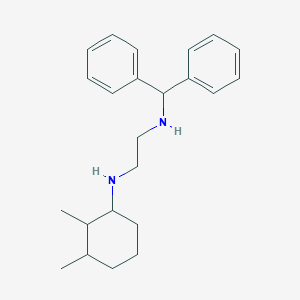
![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)

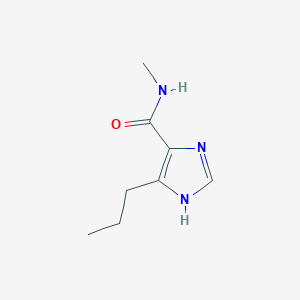

![N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14237155.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14237163.png)
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
![(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14237172.png)
![2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate](/img/structure/B14237173.png)
